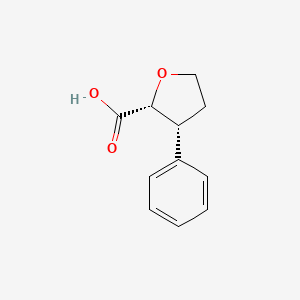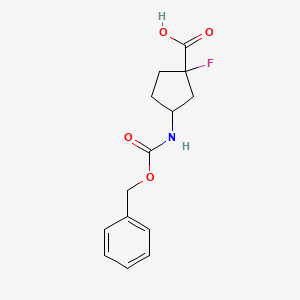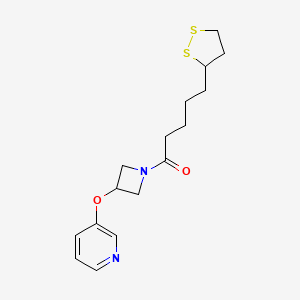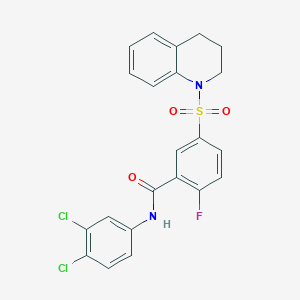![molecular formula C19H17NO2 B2758615 8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine CAS No. 146830-15-1](/img/structure/B2758615.png)
8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine is a chemical compound belonging to the acridine family. Acridines are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridines allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Wirkmechanismus
Target of Action
Acridine derivatives, a class to which this compound belongs, are known to have high cytotoxic activity .
Mode of Action
It’s known that acridine derivatives can intercalate dna . This suggests that 8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine might interact with its targets by inserting between DNA base pairs, disrupting normal DNA function.
Biochemical Pathways
Acridine derivatives are known to affect topoisomerase, an enzyme that alters the supercoiled form of dna, which is crucial for replication, transcription, and recombination .
Result of Action
Acridine derivatives are known for their high cytotoxic activity , suggesting that this compound might have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine typically involves the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones. For instance, one method involves the reaction of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline as a catalyst in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of acridine derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes, fluorescent materials, and laser technologies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound with a simpler structure.
Amsacrine: An acridine derivative used as an anticancer agent.
Triazoloacridone: Another acridine derivative with potential anticancer properties.
Uniqueness
8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine is unique due to its specific methoxy substitutions and dihydrobenzo[c]acridine structure, which may confer distinct biological activities and chemical properties compared to other acridine derivatives .
Eigenschaften
IUPAC Name |
8,11-dimethoxy-5,6-dihydrobenzo[c]acridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-21-16-9-10-17(22-2)19-15(16)11-13-8-7-12-5-3-4-6-14(12)18(13)20-19/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRKXRHZPFSDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCC4=CC=CC=C4C3=NC2=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2758534.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2758535.png)
![3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2758537.png)


![N-(2-CHLOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2758542.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2758544.png)
![3-fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2758548.png)
amino}propanenitrile](/img/structure/B2758549.png)
![6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2758550.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide](/img/structure/B2758552.png)


